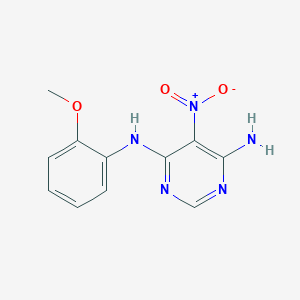
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as MNPD, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MNPD has been shown to exhibit significant pharmacological activities and has emerged as a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine exerts its pharmacological effects by modulating various signaling pathways. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been reported to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been reported to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high purity level. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine also has some limitations for lab experiments. It has not been extensively studied for its toxicity and pharmacokinetic properties, which are essential for drug development.
Future Directions
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has emerged as a promising candidate for drug development. Future research should focus on elucidating the mechanism of action of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine and its pharmacokinetic properties. Additionally, studies should investigate the toxicity and safety profile of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine to determine its suitability for clinical use. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Synthesis Methods
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 5-nitropyrimidine-4,6-dichloride in the presence of a base. The reaction yields N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine as a yellow crystalline solid with a high purity level. The synthesis of N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been optimized for large-scale production, making it a viable candidate for drug development.
Scientific Research Applications
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been reported to possess anti-inflammatory and neuroprotective properties. Studies have shown that N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJZNGMQFSDUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
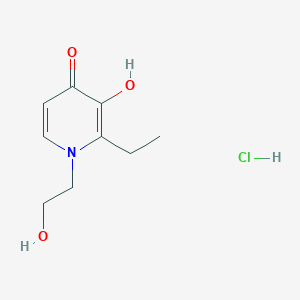
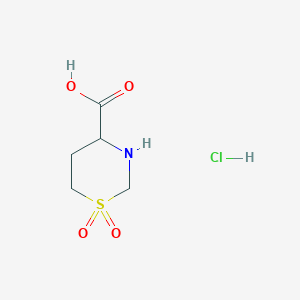
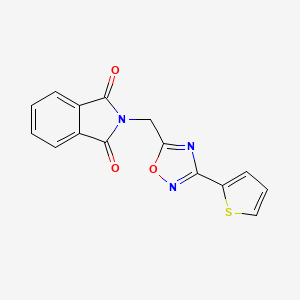
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)
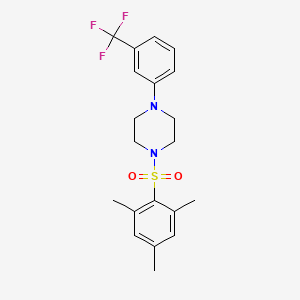
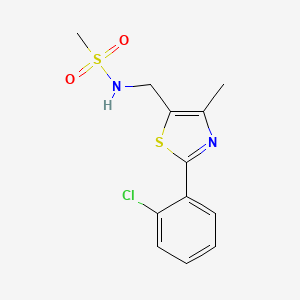
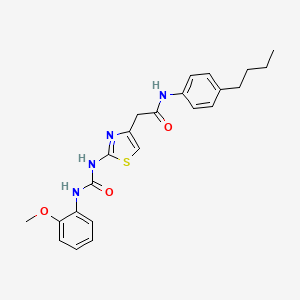
![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)
![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)

![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)